molecular formula C11H11FN2O B14962303 1-(4-fluorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol

1-(4-fluorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol

Cat. No.: B14962303
M. Wt: 206.22 g/mol
InChI Key: LNBPWPBXBBMAFR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group at the first position and two methyl groups at the third and fourth positions, along with a hydroxyl group at the fifth position. The fluorine atom in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable entity in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated ketones, to form the pyrazole ring.

    Methylation: The methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohols or amines, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazoles and their derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

2-(4-fluorophenyl)-4,5-dimethyl-1H-pyrazol-3-one

InChI

InChI=1S/C11H11FN2O/c1-7-8(2)13-14(11(7)15)10-5-3-9(12)4-6-10/h3-6,13H,1-2H3

InChI Key

LNBPWPBXBBMAFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN(C1=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

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